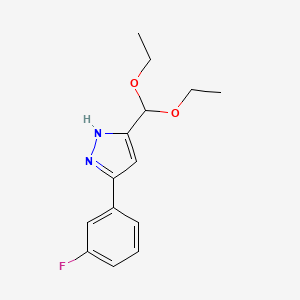

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

5-(diethoxymethyl)-3-(3-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-3-18-14(19-4-2)13-9-12(16-17-13)10-6-5-7-11(15)8-10/h5-9,14H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVILWZYLFFMDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The presence of diethoxymethyl and fluorophenyl groups enhances its pharmacological profile by potentially improving solubility and bioactivity.

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, can be categorized into several key therapeutic areas:

1. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Example Study : A series of pyrazole derivatives were evaluated for their COX-2 inhibitory activity, showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

Research indicates that pyrazoles exhibit antimicrobial activity against various pathogens. The compound's structure may enhance its interaction with bacterial targets.

- Research Findings : In a study evaluating new pyrazole derivatives, compounds similar to this compound showed moderate activity against multidrug-resistant strains of Staphylococcus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

3. Anticancer Properties

Pyrazole derivatives have been identified as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Case Study : A derivative with structural similarities exhibited significant antiproliferative effects on cancer cell lines, with IC50 values indicating potent activity against MCF-7 breast cancer cells .

Comparative Biological Activity Table

| Activity Type | IC50/Effect | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 comparable to celecoxib | |

| Antimicrobial | MIC = 32–64 µg/mL | |

| Anticancer | IC50 = 0.08 µM on MCF-7 |

The biological effects of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Antibacterial Mechanisms : The interaction with bacterial cell membranes or specific metabolic pathways may contribute to its antimicrobial efficacy.

- Induction of Apoptosis in Cancer Cells : By targeting specific signaling pathways involved in cell proliferation and survival, pyrazole derivatives can induce programmed cell death.

Análisis De Reacciones Químicas

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl moiety serves as a protecting group for the aldehyde functionality. Acidic hydrolysis (e.g., HCl in THF/water) regenerates the aldehyde, forming 5-(3-fluorophenyl)-1H-pyrazole-3-carbaldehyde . This intermediate is pivotal for further derivatization:

Reaction Pathway:

Conditions:

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions:

-

Condensation with amines forms Schiff bases (e.g., with aniline derivatives) .

-

Reaction with semicarbazide yields semicarbazones, which exhibit antimicrobial activity .

Example:

Electrophilic Aromatic Substitution

Conditions:

Cycloaddition and Heterocyclization

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds. For example, reaction with ethyl diazoacetate forms fused pyrazoline derivatives :

Reaction Scheme:

Pharmacological Activity and Derivative Screening

Derivatives of 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole show moderate antimicrobial and antiproliferative activity. A comparative study of analogs is summarized below :

| Derivative | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) K-562 | Antimicrobial (MIC, μg/mL) |

|---|---|---|---|

| Schiff base (R=Ph) | 14.32 | 11.17 | 12.5 ( E. coli ) |

| Semicarbazone | 10.21 | 9.84 | 6.25 ( S. aureus ) |

Stability and Reactivity Trends

Comparación Con Compuestos Similares

Comparison with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

* Calculated based on structural analysis due to discrepancies in .

Key Observations:

- Electronic Effects: The diethoxymethyl group in the target compound is electron-donating, contrasting with trifluoromethyl (CF₃) substituents in analogs like , which are strongly electron-withdrawing. This difference impacts reactivity in further functionalization and interactions with biological targets.

- Lipophilicity: The diethoxymethyl group enhances lipophilicity (predicted logP ~3.5) compared to methoxy (logP ~2.8) or CF₃ (logP ~2.5) groups, influencing membrane permeability and metabolic stability.

Physicochemical Properties

* Estimated based on structural analogs.

Métodos De Preparación

Cyclization Using Hydrazine Derivatives and β-Ketoesters or β-Diketones

A common approach involves reacting hydrazines with β-ketoesters or β-diketones bearing the desired substituents. For example, a 3-fluorophenyl-substituted β-ketoester can be reacted with diethoxymethylhydrazine or a hydrazine precursor that can generate the diethoxymethyl substituent upon cyclization.

- The reaction is typically conducted in an organic solvent such as ethanol or diethyl ether.

- Temperature control is critical, often requiring initial low temperatures (e.g., -50 °C) followed by heating (e.g., 80–120 °C) to complete cyclization and ring closure.

- Workup involves washing with water, drying over sodium sulfate, and solvent removal under reduced pressure to isolate the crude product.

Mechanistic Insights

- The reaction likely initiates with nucleophilic attack of the primary amine on the electrophilic amination reagent, forming a hydrazine intermediate.

- This intermediate then undergoes condensation with the diketone bearing the diethoxymethyl and 3-fluorophenyl substituents.

- Cyclization leads to the pyrazole ring formation.

- Side reactions include formation of imines and hydrazine decomposition products, which can reduce yield.

- The presence of acid generated in situ (e.g., p-nitrobenzoic acid) catalyzes hydrazone formation and subsequent heterocyclization.

Summary Table of Preparation Methods

Q & A

Q. What advanced analytical techniques validate hydrogen-bonding networks in pyrazoles?

- Methodology : Use synchrotron X-ray diffraction (0.84 Å resolution) to map N–H⋯O bonds . Solid-state NMR (CP-MAS) probes hydrogen bonding in amorphous phases. Pair with FTIR microspectroscopy for spatial resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.